molecular formula C28H29N3O2S B11474983 3-{[(4-tert-butylphenyl)carbonyl]amino}-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

3-{[(4-tert-butylphenyl)carbonyl]amino}-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11474983
M. Wt: 471.6 g/mol
InChI Key: VYBVOHZNJXYUIM-UHFFFAOYSA-N
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Description

3-(4-TERT-BUTYLBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound belonging to the class of thieno[2,3-b]pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-TERT-BUTYLBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents like EDCI and HOBt . Another approach involves the use of thiophene derivatives and isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-TERT-BUTYLBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(4-TERT-BUTYLBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-TERT-BUTYLBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its tert-butyl and benzamido groups enhance its stability and solubility, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H29N3O2S

Molecular Weight

471.6 g/mol

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H29N3O2S/c1-17-16-18(2)29-26-22(17)23(24(34-26)27(33)31(6)21-10-8-7-9-11-21)30-25(32)19-12-14-20(15-13-19)28(3,4)5/h7-16H,1-6H3,(H,30,32)

InChI Key

VYBVOHZNJXYUIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C

Origin of Product

United States

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